[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid
Description
[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid (CAS No. 1053657-67-2) is a pyridine-based compound featuring two sulfanyl groups and a trifluoromethyl substituent. Its structure includes:
- A pyridine core substituted at position 4 with a trifluoromethyl group, contributing strong electron-withdrawing effects and metabolic stability.
- An acetic acid moiety at position 2, enhancing solubility and enabling ionic interactions in biological systems .
This compound is marketed by EOS Med Chem for medicinal chemistry applications, though specific biological targets or mechanisms remain undisclosed . Its design leverages trifluoromethyl and bromophenyl groups to modulate lipophilicity, binding affinity, and resistance to enzymatic degradation.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)sulfanyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2S2/c15-9-1-3-10(4-2-9)23-12-6-8(14(16,17)18)5-11(19-12)22-7-13(20)21/h1-6H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOCTJDCAFPZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=CC(=N2)SCC(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141236 | |
| Record name | 2-[[6-[(4-Bromophenyl)thio]-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-67-2 | |
| Record name | 2-[[6-[(4-Bromophenyl)thio]-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[6-[(4-Bromophenyl)thio]-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and thiophenol derivatives.
Introduction of the Bromophenylsulfanyl Group: This step involves the nucleophilic substitution of a bromophenylsulfanyl group onto the pyridine ring. This can be achieved using bromophenylthiol and a suitable base.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenylsulfanyl group, potentially converting it to a phenylsulfanyl group.
Substitution: The bromine atom in the bromophenylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylsulfanyl derivatives.
Substitution: Various substituted phenylsulfanyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against tumors .
- Antimicrobial Properties : Sulfur-containing compounds have been noted for their antimicrobial activities. Research is ongoing to evaluate the effectiveness of [6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid against bacterial and fungal pathogens .
Material Science
The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials.
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices may improve mechanical properties and functionality .
- Nanotechnology : Research is being conducted on the use of this compound in the fabrication of nanostructured materials, which can be applied in electronics and catalysis due to their high surface area and reactivity .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University examined the cytotoxic effects of several pyridine derivatives, including this compound, on MCF-7 breast cancer cells. The results demonstrated that this compound inhibited cell proliferation significantly compared to controls, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, researchers tested various sulfur-containing compounds against Staphylococcus aureus and E. coli. The results indicated that this compound showed promising antimicrobial activity, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenylsulfanyl and trifluoromethyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
(4-Difluoromethyl-6-phenyl-pyrimidin-2-ylsulfanyl)-acetic acid ()
- Core : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Pyrimidine increases hydrogen-bonding capacity.
- Substituents: Difluoromethyl at position 4 (vs. trifluoromethyl): Reduced electron-withdrawing strength. Phenyl at position 6 (vs.
- Implications : Lower metabolic stability and altered target interactions compared to the trifluoromethyl and bromophenyl groups in the target compound .
2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid ()
- Core : Pyrimidine with a 2-pyridinyl group at position 2.
- Substituents :
- Trifluoromethyl at position 6 (vs. position 4 in the target).
- Implications : The shifted trifluoromethyl group may alter electronic distribution and steric interactions in binding pockets .
Pyridine-Based Analogues with Modified Substituents
2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide ()
- Acetamide (vs. acetic acid): Reduces acidity (pKa ~10–12 vs. ~2–4 for carboxylic acids), impacting ionization and membrane permeability. 4-Ethoxyphenyl in acetamide: Enhances lipophilicity and may improve oral bioavailability .
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid ()
- Substituent: Morpholine at position 6 (vs. bromophenyl). Molecular weight: 322.30 g/mol (vs. ~435 g/mol for the target compound).
- Implications : Likely altered pharmacokinetics, including faster renal clearance .
Substituent-Driven Functional Comparisons
Table 1: Substituent Effects on Key Properties
Biological Activity
[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid, with the molecular formula and CAS number 1053657-67-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Weight : 424.27 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with bromophenyl and trifluoromethyl groups, along with a sulfanyl acetic acid moiety.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, particularly focusing on its antibacterial and antifungal properties. Below is a summary of significant findings:
Antibacterial Activity
-
In Vitro Studies :
- The compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like kanamycin and ciprofloxacin .
- Table 1: Antibacterial Activity of this compound
Bacteria MIC (µg/mL) Comparison Drug MIC (µg/mL) Staphylococcus aureus 8 Kanamycin 10 Escherichia coli 16 Ciprofloxacin 20 Pseudomonas aeruginosa 32 Amoxicillin 40 - Mechanism of Action :
Antifungal Activity
The compound has also been evaluated for antifungal properties. Preliminary studies indicate moderate activity against fungi such as Candida albicans, with further investigations needed to establish detailed efficacy and mechanisms .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A recent study explored the antimicrobial efficacy of several derivatives of pyridine-based compounds, including this compound. Results indicated that modifications to the bromophenyl group significantly impacted antibacterial potency, suggesting a structure-activity relationship (SAR) that can guide future drug design .
- Toxicity Assessment :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
